4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methyl group, a piperidin-2-YL group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a piperidine derivative under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, and the methyl group can be added through methylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Ongoing research aims to explore its efficacy and safety in treating various health conditions.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-(Piperidin-2-YL)-6-(trifluoromethyl)pyrimidine
4-Methyl-2-(piperidin-2-YL)pyrimidine
4-(Trifluoromethyl)pyrimidine
Uniqueness: 4-Methyl-2-(piperidin-2-YL)-6-(trifluoromethyl)pyrimidine stands out due to its specific combination of substituents, which may confer unique chemical and biological properties compared to its analogs. Its trifluoromethyl group, in particular, can significantly influence its reactivity and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.
Properties
IUPAC Name |
4-methyl-2-piperidin-2-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-7-6-9(11(12,13)14)17-10(16-7)8-4-2-3-5-15-8/h6,8,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIXMXKBFYOTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCCN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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